Cas no 2248324-57-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate
- EN300-6513685
- 2248324-57-2
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- Inchi: 1S/C16H13NO4/c18-14-11-3-1-2-4-12(11)15(19)17(14)21-16(20)13-8-9-5-6-10(13)7-9/h1-6,9-10,13H,7-8H2
- InChI Key: DYLUCNUQWDLZCO-UHFFFAOYSA-N
- SMILES: O(C(C1CC2C=CC1C2)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 283.08445790g/mol
- Monoisotopic Mass: 283.08445790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 516
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 63.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6513685-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate |
2248324-57-2 | 0.1g |
$150.0 | 2023-05-23 | ||
| Enamine | EN300-6513685-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate |
2248324-57-2 | 0.25g |
$156.0 | 2023-05-23 | ||
| Enamine | EN300-6513685-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate |
2248324-57-2 | 0.5g |
$163.0 | 2023-05-23 | ||
| Enamine | EN300-6513685-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate |
2248324-57-2 | 1g |
$169.0 | 2023-05-23 | ||
| Enamine | EN300-6513685-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate |
2248324-57-2 | 2.5g |
$332.0 | 2023-05-23 | ||
| Enamine | EN300-6513685-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate |
2248324-57-2 | 5g |
$493.0 | 2023-05-23 | ||
| Enamine | EN300-6513685-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate |
2248324-57-2 | 10g |
$733.0 | 2023-05-23 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS No: 2248324-57-2)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate, identified by its CAS number 2248324-57-2, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This intricate structure, featuring a bicyclo[2.2.1]heptane core conjugated with an isoindole moiety and a dioxo functional group, has garnered attention due to its unique stereochemistry and electronic properties.
Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, opening up new avenues for exploring its biological activity. The presence of multiple heterocyclic systems in its framework suggests a rich interplay of electronic effects, which may contribute to its interaction with biological targets. Specifically, the dioxo group introduces electrophilic character, while the isoindole ring provides a platform for π-stacking interactions and potential hydrogen bonding capabilities.
In the context of drug discovery, such structural motifs are highly coveted due to their ability to modulate biological pathways through precise molecular recognition. The bicyclo[2.2.1]heptane scaffold is particularly noteworthy, as it mimics natural products and has been shown to exhibit diverse pharmacological effects in previous studies. For instance, related bicyclic compounds have demonstrated efficacy in inhibiting enzymes and receptors implicated in inflammatory and neurodegenerative diseases.
Recent computational studies have shed light on the conformational preferences of this molecule, suggesting that the dioxo group and the isoindole ring adopt specific orientations that optimize their interactions with potential binding partners. These insights have guided the design of derivatives with enhanced affinity and selectivity. Furthermore, the rigid structure of the bicyclo[2.2.1]heptane core provides stability against metabolic degradation, which is a critical factor in drug design.
Experimental investigations have begun to unravel the pharmacological profile of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate. Preliminary assays indicate that it exhibits moderate activity against certain kinases and transcription factors, making it a promising candidate for further development. The compound's ability to bind to these targets may be attributed to its multifaceted interaction capabilities, including hydrophobic interactions, π-stacking, and polar contacts mediated by the dioxo and isoindole functionalities.
The synthesis of this compound also highlights the growing sophistication of modern organic chemistry techniques. The construction of the bicyclo[2.2.1]heptane core requires precise control over reaction conditions to ensure high yields and enantiopurity. Advanced catalytic methods have been employed to achieve this goal, demonstrating the compound's synthetic feasibility for large-scale production if needed.
Future research directions include exploring derivatization strategies to enhance potency and selectivity. By modifying substituents on the isoindole ring or introducing additional functional groups into the bicyclo[2.2.1]heptane framework, researchers can fine-tune the pharmacological properties of this molecule. Additionally, structural analogs can be synthesized to investigate structure-activity relationships (SARs), providing valuable insights into the molecular determinants of biological activity.
The potential applications of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive scaffold for developing novel materials with specialized functions, such as organic electronics or catalysts. The ability to tune its electronic properties through chemical modification opens up possibilities for applications in optoelectronic devices and molecular recognition systems.
In summary, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS No: 2248324-57-2) is a structurally complex and biologically relevant molecule with significant potential in drug discovery and materials science. Its unique combination of heterocyclic systems and functional groups makes it a compelling target for further investigation, offering opportunities for innovation across multiple scientific disciplines.
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